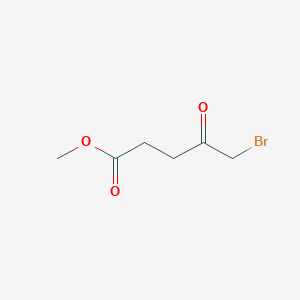
Methyl 5-bromo-4-oxopentanoate
Cat. No. B1365987
Key on ui cas rn:
53856-93-2
M. Wt: 209.04 g/mol
InChI Key: AUQDWNOSVDUIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09051300B2
Procedure details


30 ml of trimethylsilyldiazomethane (2 M solution in diethyl ether) was added drop wise to a solution of 3-carbomethoxy propionylchloride (3.75 g, 30.5 mmol) in acetonitrile (75 ml) over a period of 10 mins at room temperature. The mixture was then stirred for 1 h. The reaction was cooled to 0° C. and 10g of 33% HBr in acetic acid was added slowly over 20 min, then the reaction was warmed to room temperature and stirred for 16 h. The solvent was removed in vacuo without heating and the residue was dissolved in ethyl acetate (100 ml), washed with 50 ml of saturated sodium bicarbonate solution and then 50 ml of brine. The organics were passed through a phase separator to remove any water and the solvent removed in vacuo. The resultant crude material was purified by kuglerhor distillation under reduced pressure (˜3 mbar, 150° C.) to give 5-bromo-4-oxo-pentanoic acid methyl ester (7g).



[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[C:8]([CH2:12][CH2:13][C:14](Cl)=[O:15])([O:10][CH3:11])=[O:9].[BrH:17]>C(#N)C.C(O)(=O)C>[CH3:11][O:10][C:8](=[O:9])[CH2:12][CH2:13][C:14](=[O:15])[CH2:1][Br:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
3.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)CCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
[Compound]
|
Name
|
10g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml of saturated sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resultant crude material was purified by kuglerhor distillation under reduced pressure (˜3 mbar, 150° C.)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC(CBr)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
